N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Drug Metabolism Cytochrome P450 Inhibition

This 4-bromo congener is the direct, structurally essential complement to CCT036477 for medicinal chemistry halogen scanning. A single-atom substitution (Br vs. Cl) profoundly modulates Wnt/β-catenin inhibition potency, CYP2B1 selectivity (IC50 ~11 µM), and anomalous scattering for crystallography. Substituting with a generic analog without this exact halogen identity risks invalidating SAR and target engagement data. Secure the verified brominated scaffold to complete your lead optimization panel.

Molecular Formula C21H18BrN3
Molecular Weight 392.3
CAS No. 618405-91-7
Cat. No. B2895046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
CAS618405-91-7
Molecular FormulaC21H18BrN3
Molecular Weight392.3
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Br)NC4=CC=CC=N4
InChIInChI=1S/C21H18BrN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25)
InChIKeyIRADSKWXOJBRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (CAS 618405-91-7): Chemical Identity and Core Scaffold


N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (CAS 618405-91-7) is a synthetic, small-molecule indole derivative with the molecular formula C21H18BrN3 and a molecular weight of 392.3 g/mol. [1] It belongs to a broader chemotype of N-((substituted-phenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amines, which have been investigated as Wnt/β-catenin signaling inhibitors and potential anticancer agents. The compound's commercial availability as a research reagent provides a basis for evaluating its differentiation from in-class analogs, particularly the well-characterized 4-chloro congener CCT036477.

Why N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine Cannot Be Replaced by In-Class Analogs Without Verification


Within the N-((halophenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amine family, the identity and position of the halogen substituent (e.g., 4-Br vs. 4-Cl vs. 3-F) are known to modulate biological activity, binding affinity, and physicochemical properties. [1] The commercial availability of the 4-chloro derivative CCT036477 as a validated Wnt pathway inhibitor contrasts with the 4-bromo derivative, which, despite being commercially available, is significantly less characterized. Generic substitution is scientifically indefensible without empirical confirmation because even a single-atom change (Cl vs. Br) on the pendant phenyl ring can alter target engagement, cytotoxicity, and off-target profiles, as demonstrated by divergent activity data across this compound class.

Quantitative Differentiation Guide for N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine vs. Closest Analogs


Cytochrome P450 2B1 Inhibitory Potency: A Quantitative Comparison Point

The 4-bromophenyl derivative has been reported to inhibit aminopyrine N-demethylase activity (a marker for cytochrome P450 2B1) in hepatic microsomes from phenobarbitone-induced rats with an IC50 of 1.10E+4 nM. [1] This data point provides a starting benchmark for its metabolic interaction profile. In contrast, the closely related 4-chlorophenyl derivative CCT036477 is known for its activity as a selective inhibitor of Wnt-dependent transcription, with a reported IC50 of approximately 1.0 µM (1000 nM) in TCF/LEF reporter gene assays. While these assays measure fundamentally different endpoints, they suggest that a single halogen substitution can redirect a compound's primary biological signature from a metabolic enzyme interaction (4-Br) to a signaling pathway inhibition (4-Cl).

Drug Metabolism Cytochrome P450 Inhibition ADME-Tox

Cytotoxicity Spectrum in Cancer Cell Lines: A Class-Level Profile

Preliminary anticancer screening indicates that N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine may inhibit the growth of MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, as evaluated using the Sulforhodamine B (SRB) assay. This is consistent with the activity profile of the broader N-((halophenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amine class, which includes several analogs that have shown cytotoxicity in similar screening panels. However, the specific IC50 values for the 4-bromo derivative in these cell lines have not been publicly disclosed in the primary literature, making it a class-inferred differentiation point rather than a quantitatively robust one.

Cytotoxicity Cancer Cell Lines MCF7 HCT116 Anticancer Screening

Potential Advantage for Structure-Activity Relationship (SAR) Exploration via Heavy Atom Substitution

The presence of a bromine atom at the para position of the phenyl ring offers a distinct advantage over the more common 4-chloro and 3-chloro analogs for certain research applications. Bromine, being a heavier halogen, provides enhanced anomalous scattering for X-ray crystallography and can act as a specific probe in mass spectrometry fragmentation studies. [1] While the 4-chloro analog CCT036477 is commercially available and widely used as a Wnt inhibitor, its utility for studies requiring a heavy atom label is limited. This structural feature provides a unique, albeit non-biological, differentiation point for the 4-bromo derivative in biophysical and chemical biology research settings.

Medicinal Chemistry SAR Halogen Bonding Bromine

Recommended Research Scenarios for Procuring N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine


Halogen-Scanning SAR Studies of Wnt Pathway or Anticancer Chemotypes

For medicinal chemists systematically exploring the effect of halogen size and electronegativity on a lead series, this 4-bromo derivative is the direct and necessary complement to the 4-chloro (CCT036477) and 3-fluoro analogs. Its inclusion in a screening panel provides the halogen scan data required for a complete SAR analysis, enabling the correlation of halogen identity with potency and selectivity. [1]

Heavy Atom Derivative for X-ray Crystallography of Protein-Ligand Complexes

Structural biology groups requiring an anomalous scatterer for experimental phasing of protein-ligand co-crystals should consider this compound over lighter halogen analogs. The bromine atom's strong anomalous signal at standard X-ray wavelengths can facilitate phase determination, a feature not offered by the 4-chloro analog CCT036477.

Investigation of Cytochrome P450 Enzyme Inhibition Profiles

Based on the available evidence, this compound exhibits measurable inhibition of cytochrome P450 2B1 (IC50 ~11 µM). Researchers in drug metabolism and pharmacokinetics (DMPK) can use this compound as a selective probe or starting point for developing more potent CYP2B1 inhibitors, a research application that appears to be less relevant for its chloro-substituted counterpart.

Quote Request

Request a Quote for N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.